![molecular formula C20H16N2O5 B2489917 (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid CAS No. 330157-63-6](/img/structure/B2489917.png)
(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid, also known as C16, is a synthetic compound that has been studied for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid inhibits the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in inflammation and immune response. Another study showed that (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid inhibits the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid has been shown to have various biochemical and physiological effects. One study found that (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid reduces the production of nitric oxide (NO), which is involved in inflammation and oxidative stress. Another study showed that (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and modulation of cellular processes. However, one limitation of using (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid is its potential toxicity and side effects, which must be carefully monitored and controlled.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid. One direction is to further investigate its potential therapeutic properties in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its use in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid and its effects on cellular processes.
Synthesemethoden
(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the condensation of 3-amino-4-methoxybenzaldehyde with ethyl acetoacetate to form 3-(3-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid ethyl ester. This intermediate is then reacted with 8-methoxy-2H-chromen-2-one and ammonium carbonate to form (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid has been studied for its potential therapeutic properties in various scientific research applications. One study found that (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid has anti-tumor effects by inducing apoptosis in cancer cells. Additionally, (E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-16-7-3-5-13-11-15(19(21)25)20(27-18(13)16)22-14-6-2-4-12(10-14)8-9-17(23)24/h2-11H,1H3,(H2,21,25)(H,23,24)/b9-8+,22-20? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREGUCCVYVBXOV-HYHZBMSMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C=CC(=O)O)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)/C=C/C(=O)O)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

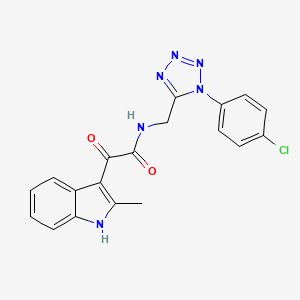
![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
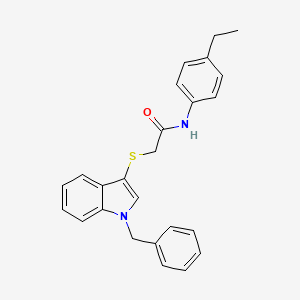
![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)
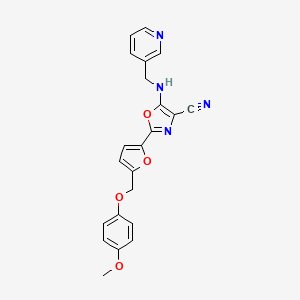
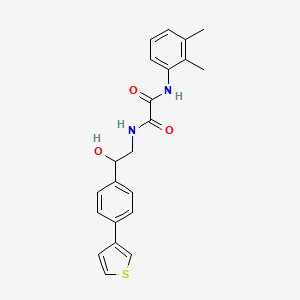
![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)
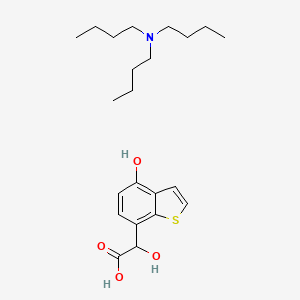
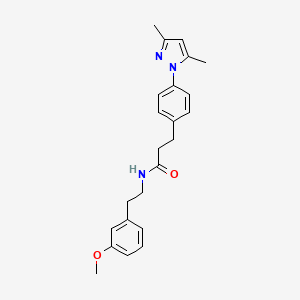
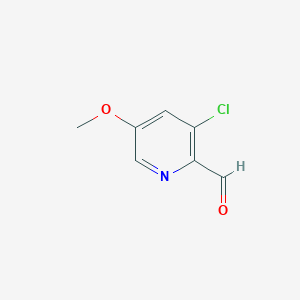
![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)


![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)